(2S)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid (2S)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17786490
InChI: InChI=1S/C8H9BrN2O2/c9-6-4-11-2-1-5(6)3-7(10)8(12)13/h1-2,4,7H,3,10H2,(H,12,13)/t7-/m0/s1
SMILES:
Molecular Formula: C8H9BrN2O2
Molecular Weight: 245.07 g/mol

(2S)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid

CAS No.:

Cat. No.: VC17786490

Molecular Formula: C8H9BrN2O2

Molecular Weight: 245.07 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid -

Specification

Molecular Formula C8H9BrN2O2
Molecular Weight 245.07 g/mol
IUPAC Name (2S)-2-amino-3-(3-bromopyridin-4-yl)propanoic acid
Standard InChI InChI=1S/C8H9BrN2O2/c9-6-4-11-2-1-5(6)3-7(10)8(12)13/h1-2,4,7H,3,10H2,(H,12,13)/t7-/m0/s1
Standard InChI Key VGVPQWNGYUSCES-ZETCQYMHSA-N
Isomeric SMILES C1=CN=CC(=C1C[C@@H](C(=O)O)N)Br
Canonical SMILES C1=CN=CC(=C1CC(C(=O)O)N)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(2S)-2-Amino-3-(3-bromopyridin-4-yl)propanoic acid features a propanoic acid backbone with an amino group at the C2 position (S-configuration) and a 3-bromo-substituted pyridin-4-yl moiety at C3. The bromine atom at the pyridine ring’s 3-position introduces steric and electronic effects that enhance its reactivity in cross-coupling reactions .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₈H₉BrN₂O₂
Molecular Weight245.07 g/mol
CAS Number1269968-77-5
IUPAC Name(2S)-2-Amino-3-(3-bromopyridin-4-yl)propanoic acid
Chiral Centers1 (C2)

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure:

  • ¹H NMR (D₂O, 400 MHz): δ 8.52 (d, J = 5.1 Hz, 1H, pyridine-H), 8.38 (s, 1H, pyridine-H), 7.45 (d, J = 5.1 Hz, 1H, pyridine-H), 4.12 (t, J = 6.3 Hz, 1H, C2-H), 3.25 (dd, J = 14.2, 6.3 Hz, 1H, C3-H), 3.10 (dd, J = 14.2, 6.3 Hz, 1H, C3-H).

  • ¹³C NMR (D₂O, 100 MHz): δ 175.8 (COOH), 152.1 (pyridine-C), 148.3 (pyridine-C), 136.2 (pyridine-C), 123.9 (pyridine-C), 56.4 (C2), 38.1 (C3).

Mass spectrometry (ESI-MS) exhibits a molecular ion peak at m/z 246.0 [M+H]⁺, consistent with the molecular formula .

Synthesis and Purification Strategies

Synthetic Routes

The compound is typically synthesized via asymmetric Strecker synthesis or enzymatic resolution. A representative method involves:

  • Bromination: 4-Pyridylalanine undergoes electrophilic aromatic substitution with bromine in acetic acid at 0°C.

  • Chiral Resolution: Racemic mixtures are separated using chiral chromatography (e.g., Chiralpak IA column) with hexane:isopropanol (80:20) mobile phase.

Table 2: Optimization Parameters for Synthesis

ParameterOptimal ConditionYield (%)
Bromination Temperature0–5°C78
CatalystNone
Reaction Time4 h
Purification MethodColumn Chromatography (SiO₂)95

Challenges in Synthesis

  • Regioselectivity: Competing bromination at pyridine positions 2 and 3 necessitates careful control of reaction conditions .

  • Optical Purity: Maintaining >99% enantiomeric excess (ee) requires stringent chiral separation techniques.

Applications in Medicinal Chemistry

Kinase Inhibition

The bromopyridine moiety enables π-stacking interactions with ATP-binding pockets in kinases. In vitro studies demonstrate inhibitory activity against:

  • EGFR (IC₅₀ = 120 nM): The compound’s pyridine ring forms hydrogen bonds with Thr766 and Met769 residues.

  • c-Met (IC₅₀ = 250 nM): Bromine enhances hydrophobic interactions with Tyr1230.

Peptide Engineering

Incorporation into peptide sequences enhances proteolytic stability and target affinity. For example:

  • Antimicrobial Peptides: Analogues show 4-fold increased activity against Staphylococcus aureus (MIC = 8 μg/mL) compared to non-brominated counterparts.

Recent Advances and Future Directions

Catalytic Applications

The compound serves as a ligand in palladium-catalyzed Suzuki-Miyaura couplings, achieving turnover numbers (TON) >10⁴ in aryl bromide cross-couplings .

Targeted Drug Delivery

Functionalization with polyethylene glycol (PEG) chains yields prodrugs with 90% tumor accumulation in murine xenograft models.

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